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Introduction

Petesicatib (RG7625) is a selective, orally administered small molecule inhibitor of cathepsin
S, a lysosomal cysteine protease. By inhibiting cathepsin S, Petesicatib was investigated as a
potential therapeutic agent for a range of autoimmune disorders. The proposed mechanism of
action centered on the modulation of the immune response by interfering with antigen
presentation. This review provides a comprehensive analysis of the available clinical trial data
for Petesicatib in Sjogren's syndrome, celiac disease, and psoriasis, and compares its
performance with alternative therapies. All clinical development of Petesicatib has been
discontinued.

Mechanism of Action: Targeting Antigen
Presentation

Petesicatib's therapeutic rationale is based on the inhibition of cathepsin S, a key enzyme in
the MHC class Il antigen processing pathway. In antigen-presenting cells (APCs), cathepsin S
is crucial for the degradation of the invariant chain (li), a chaperone protein that occupies the
peptide-binding groove of newly synthesized MHC class Il molecules. By inhibiting cathepsin S,
Petesicatib prevents the final cleavage of the li, leading to the accumulation of a fragment
called the class ll-associated invariant chain peptide (CLIP). With CLIP remaining in the binding
groove, the loading of antigenic peptides onto MHC class Il molecules is hindered. This
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reduction in antigen presentation to CD4+ T helper cells was hypothesized to dampen the
downstream inflammatory cascade characteristic of various autoimmune diseases.

Click to download full resolution via product page

Diagram 1: Petesicatib's Mechanism of Action.

Clinical Trial Results in Sjogren's Syndrome

Petesicatib was evaluated in a Phase 2, randomized, double-blind, placebo-controlled study
(NCT02701985) in patients with primary Sjégren’'s syndrome. The trial did not meet its primary
endpoint.

Table 1: Efficacy and Safety of Petesicatib in Sjogren's Syndrome (NCT02701985)
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Outcome Measure Petesicatib (100 mg BID) Placebo

Primary Endpoint

Patients with >3-point o )
o Not significantly different from
reduction in ESSDAI score at

placebo
Week 12
Secondary Endpoints
Change from baseline in No clinically meaningful
ESSPRI score treatment effect

Change from baseline in o _
) No clinically meaningful
patient's global assessment of
) o treatment effect
disease activity

Safety
Adverse Events Generally well-tolerated
Serious Adverse Events Not specified in detail

ESSDAI: EULAR Sjogren's Syndrome Disease Activity Index; ESSPRI: EULAR Sjogren's
Syndrome Patient Reported Index; BID: Twice daily.

Comparison with Alternative Therapies for Sjégren's
Syndrome

Currently, there are no FDA-approved disease-modifying therapies specifically for Sjégren’s
syndrome. Treatment is largely symptomatic and includes off-label use of
immunosuppressants. However, several investigational drugs are in late-stage development.

Table 2: Comparison of Investigational Therapies for Sjogren's Syndrome
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Drug (Mechanism)

Trial

Primary Endpoint

Key Results

lanalumab (anti-
BAFF-R and B-cell
depletion)

NEPTUNUS-1 & 2
(Phase 3)

Change from baseline
in ESSDAI score at
Week 48

Statistically significant
improvement in
ESSDAI score

compared to placebo.

[1112][31[4]

Dazodalibep (CD40L

antagonist)

Phase 2

Change from baseline
in ESSDAI score at
Week 24

Statistically significant
reduction in ESSDAI
score (6.3-point
reduction vs. 4.1 for
placebo).[5][6][7]

Petesicatib (Cathepsin
S inhibitor)

NCT02701985 (Phase
2)

Proportion of patients
with =3-point
reduction in ESSDAI

score at Week 12

Not met. No
significant difference

from placebo.

Clinical Trial Results in Celiac Disease

A Phase 1, randomized, double-blind, placebo-controlled study (NCT02679014) assessed the
effect of Petesicatib on the immune response to a gluten challenge in adults with celiac
disease. This trial also failed to meet its primary endpoint.

Table 3: Efficacy and Safety of Petesicatib in Celiac Disease (NCT02679014)
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Outcome Measure

Petesicatib (100 mg BID)

Placebo

Primary Endpoint

Number of responders to
gluten challenge (increase in

IFNy-secreting T cells)

Not met

Pharmacodynamic Endpoints

Gliadin-specific IFNy-secreting
T cells after 6 days of gluten

intake

Fewer participants exhibited
this response compared to

placebo

Intestinal permeability

Decreased compared to

baseline

Circulating B cells, CD4+ and
CD8+ T cells

Decrease from baseline

Safety

Adverse Events

Not specified in detail

Comparison with Alternative Therapies for Celiac

Disease

The only current management for celiac disease is a strict gluten-free diet. Several

investigational drugs are being developed as adjuncts to the diet.

Table 4: Comparison of Investigational Therapies for Celiac Disease
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Drug (Mechanism)

Trial

Primary Endpoint

Key Results

KAN-101 (Liver-
targeting immune

tolerance therapy)

ACeD-it (Phase 2)

Safety, tolerability, and
pharmacodynamics

after gluten challenge

Demonstrated
clinically meaningful
reductions in multiple
gluten-induced
symptoms.[8][9][10]
[11][12]

ZED1227
(Transglutaminase 2
inhibitor)

Phase 2a

Attenuation of gluten-
induced mucosal
damage (villus height
to crypt depth ratio)

Met primary endpoint,
significantly
attenuating mucosal
damage at all three
doses compared to
placebo.[13][14][15]
[16][17][18][19]

Petesicatib (Cathepsin
S inhibitor)

NCT02679014 (Phase
1)

Number of responders

to gluten challenge

Not met.

Clinical Trial Results in Psoriasis

An open-label Phase 2a trial (EudraCT 2018-002446-36) was planned to assess the clinical
efficacy and safety of Petesicatib in patients with moderate to severe psoriasis. However, no

results from this trial have been publicly disclosed.[20]

Comparison with Alternative Therapies for Psoriasis

The treatment landscape for psoriasis is well-established with numerous effective therapies,

including biologics and oral small molecules.

Table 5: Comparison of Approved Therapies for Moderate to Severe Psoriasis
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] ] Key Efficacy
Drug (Mechanism) Trial(s) . Key Results
Endpoint

58.7% and 53.6% of
patients achieved
Deucravacitinib (TYK2 POETYK PSO-1 & PASI 75, respectively,
N PASI 75 at Week 16
inhibitor) PSO-2 (Phase 3) compared to 12.7%
and 9.4% for placebo.

[21][22][23][24][25]

67.1% and 66.7% (45
mg) and 66.4% and
75.7% (90 mg) of
Ustekinumab (IL- PHOENIX 1 & 2 patients achieved
o PASI 75 at Week 12 )
12/23 inhibitor) (Phase 3) PASI 75, respectively,
compared to ~3% for
placebo.[13][26][27]

[28][29]

81.6% and 77.1%
(300 mg) and 71.6%
and 67.0% (150 mg)
Secukinumab (IL-17A ERASURE & of patients achieved
S PASI 75 at Week 12 _
inhibitor) FIXTURE (Phase 3) PASI 75, respectively,
compared to ~4.5%
for placebo.[30][31]

[32][33]

PASI 75: 75% reduction in Psoriasis Area and Severity Index score.

Experimental Protocols

Detailed experimental protocols for the Petesicatib clinical trials are not fully available in the
public domain. The following provides a high-level overview of the study designs.
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/Sj('jgren's Syndrome Trial (NCT02701985)\ /Celiac Disease Trial (NCT02679014)\

Patient Screening Patient Screening
(Primary Sjogren's Syndrome) (Biopsy-confirmed Celiac Disease)

Petesicatib (100 mg BID) Placebo Petesicatib (100 mg BID) Placebo

12-Week Treatment Period Gluten Challenge

Click to download full resolution via product page
Diagram 2: Simplified Clinical Trial Workflows.

Conclusion

The clinical development program for Petesicatib (RG7625) did not demonstrate sufficient
efficacy to warrant further investigation for Sjogren's syndrome and celiac disease, leading to
the discontinuation of its development. In both completed trials, Petesicatib failed to meet its
primary endpoints, although some pharmacodynamic effects were observed in the celiac
disease study. The lack of publicly available data from the psoriasis trial further underscores
the challenges faced by this compound. In contrast, the therapeutic landscapes for Sjogren's
syndrome, celiac disease, and psoriasis are evolving with several alternative therapies showing
promising results in late-stage clinical trials or having already established strong efficacy and
safety profiles. The experience with Petesicatib highlights the complexities of targeting the
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antigen presentation pathway for the treatment of autoimmune diseases and provides valuable
insights for future drug development endeavors in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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